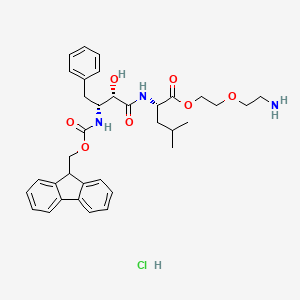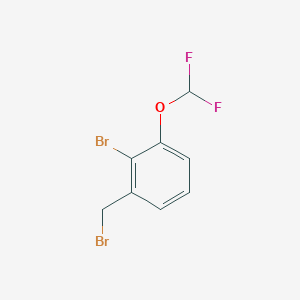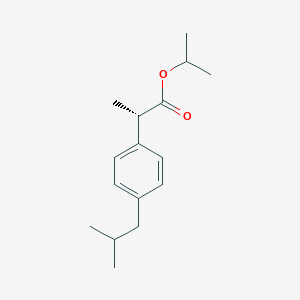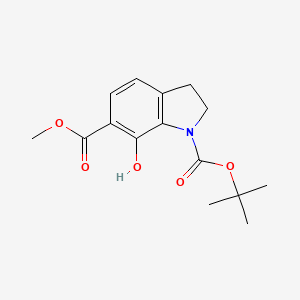
(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester is an organic compound that belongs to the class of phenoxy herbicides. It is known for its selective action against broadleaf weeds, making it a valuable tool in agricultural practices. The compound is characterized by its two chlorine atoms attached to the benzene ring and a methyl ester group, which contributes to its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester typically involves the esterification of (2R)-2-(2,6-Dichlorophenoxy)-propanoic acid. This reaction is carried out using methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
(2R)-2-(2,6-Dichlorophenoxy)-propanoic acid+MethanolH2SO4(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester+Water
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of (2R)-2-(2,6-Dichlorophenoxy)-propanoic acid.
Reduction: Formation of (2R)-2-(2,6-Dichlorophenoxy)-propanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its effects on plant physiology and its role as a herbicide.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides and agrochemicals.
Mechanism of Action
The herbicidal activity of (2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester is primarily due to its ability to mimic natural plant hormones, specifically auxins. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to uncontrolled cell division and growth, ultimately causing the death of the targeted broadleaf weeds.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar structural features.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with a different substitution pattern on the benzene ring.
Uniqueness
(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester is unique due to its specific (2R) configuration, which can influence its biological activity and selectivity. This stereochemistry can result in different interactions with biological targets compared to its racemic or (2S) counterparts.
Properties
Molecular Formula |
C10H10Cl2O3 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
methyl (2R)-2-(2,6-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-7(11)4-3-5-8(9)12/h3-6H,1-2H3/t6-/m1/s1 |
InChI Key |
XYYWAIIUSAQRSP-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)





![(9H-fluoren-9-yl)methyl N-[3-(piperazin-1-yl)propyl]carbamate dihydrochloride](/img/structure/B13451329.png)


![(2S,4R)-N-[(1S,4S)-6-[4-(4-bromo-7-cyclopentyl-5-oxobenzimidazolo[1,2-a]quinazolin-9-yl)piperidin-1-yl]-4-methyl-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]hexyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B13451338.png)
![(8R,9S,13S,14S,16R,17R)-3,4-Dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-16,17-diyl Diacetate](/img/structure/B13451345.png)

